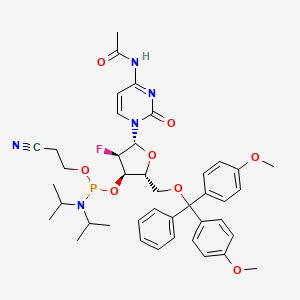

2'-F-Ac-dC Phosphoramidite

Descripción general

Descripción

2'-F-Ac-dC Phosphoramidite (CAS 159414-99-0) is a fluorinated nucleoside phosphoramidite critical for synthesizing modified oligonucleotides. Its molecular formula is C₄₁H₄₉FN₅O₈P, with a molecular weight of 789.83–789.84 . The compound features a 2'-fluoro (2'-F) modification on the ribose sugar and an acetyl (Ac) protecting group on the cytosine base. It is widely used in RNA interference (RNAi) therapeutics and cyclic purine dinucleotide synthesis due to its enhanced nuclease resistance and duplex stability . Commercial suppliers report purities exceeding 95–98.5%, with storage at -20°C to ensure stability .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Dmt-2’-f-dc(ac) amidito involucra varios pasos clave:

Protección del grupo 5’-hidroxilo: El grupo 5’-hidroxilo de la desoxicitidina se protege utilizando un grupo dimetoxitritil (DMT).

Introducción del grupo 2’-fluoro: El grupo 2’-hidroxilo se reemplaza con un átomo de flúor utilizando un agente fluorante.

Acetilación de la base citidina: La base citidina se acetila para proteger el grupo amino.

Fosforilación: El grupo 3’-hidroxilo se fosforila utilizando un reactivo fosforamidito.

Métodos de Producción Industrial

La producción industrial de Dmt-2’-f-dc(ac) amidito sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:

Reactores de flujo continuo o por lotes: Estos se utilizan para llevar a cabo las reacciones químicas bajo condiciones controladas.

Purificación: El producto se purifica utilizando técnicas como la cromatografía líquida de alta eficacia (HPLC) para asegurar una alta pureza y calidad.

Control de calidad: El producto final se somete a rigurosas pruebas de control de calidad, incluyendo resonancia magnética nuclear (RMN) y espectrometría de masas (MS), para confirmar su estructura y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

Dmt-2’-f-dc(ac) amidito se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El intermedio de triéster de fosfito formado durante la síntesis de oligonucleótidos se oxida a un triéster de fosfato.

Desprotección: El grupo DMT se elimina en condiciones ácidas, y el grupo acetilo se elimina en condiciones básicas.

Reactivos y Condiciones Comunes

Agentes oxidantes: El yodo en agua o piridina se utiliza comúnmente para la oxidación.

Agentes desprotectores: El ácido tricloroacético (TCA) en diclorometano se utiliza para la desprotección de DMT, y el amoníaco o la metilamina se utiliza para la desprotección de acetilo.

Reactivos de acoplamiento: El tetrazol u otros activadores se utilizan para facilitar la reacción de acoplamiento.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son oligonucleótidos con mayor estabilidad y resistencia a las nucleasas, haciéndolos adecuados para diversas aplicaciones en biología molecular y bioquímica .

Aplicaciones Científicas De Investigación

Key Applications

-

RNA Interference (RNAi)

- Mechanism : 2'-F-Ac-dC phosphoramidite is utilized in the synthesis of small interfering RNAs (siRNAs) that mediate RNA interference. The fluorinated nucleotides confer enhanced stability against degradation by nucleases, which is crucial for effective gene silencing in vivo.

- Case Study : Research has demonstrated that siRNAs synthesized with 2'-F modifications exhibit significantly improved potency and stability compared to conventional RNAi agents, leading to more effective gene silencing in cellular models .

-

Antisense Oligonucleotides

- Functionality : Antisense oligonucleotides designed with this compound show higher affinity for complementary RNA sequences. This property is particularly useful in therapeutic applications aimed at modulating gene expression.

- Research Findings : Studies indicate that these modified oligonucleotides can effectively bind to target RNA sequences and are substrates for RNase H, promoting the degradation of the target RNA .

-

Therapeutic Applications

- Nuclease Resistance : The incorporation of 2'-F modifications into oligonucleotides enhances their resistance to nucleolytic degradation, making them suitable candidates for therapeutic applications such as targeted delivery systems in gene therapy.

- Clinical Relevance : Oligonucleotides containing 2'-F-Ac-dC have been explored as potential treatments for various diseases, including cancer and viral infections, where they can specifically target disease-associated mRNAs .

Comparative Stability and Binding Affinity

The following table summarizes the comparative stability and binding affinities of oligonucleotides containing different modifications:

| Modification Type | Thermal Stability (°C increase per residue) | Nuclease Resistance | Binding Affinity |

|---|---|---|---|

| DNA | 1.0 | Low | Moderate |

| RNA | 1.1 | Moderate | High |

| 2'-O-Methyl RNA | 1.5 | High | Very High |

| 2'-F-RNA | 2.0 | Very High | Highest |

Mecanismo De Acción

El mecanismo de acción de Dmt-2’-f-dc(ac) amidito involucra los siguientes pasos:

Incorporación a oligonucleótidos: El compuesto se incorpora a los oligonucleótidos durante la síntesis, lo que resulta en la formación de enlaces de triéster de fosfito.

Estabilización: El grupo 2’-fluoro mejora la estabilidad térmica y la resistencia de los oligonucleótidos a las nucleasas.

Unión al objetivo: Los oligonucleótidos sintetizados pueden unirse a secuencias específicas de ADN o ARN, lo que lleva al silenciamiento genético u otros efectos biológicos.

Comparación Con Compuestos Similares

Comparison with Similar Phosphoramidites

Structural and Functional Differences

The table below summarizes key distinctions between 2'-F-Ac-dC Phosphoramidite and related compounds:

Key Observations:

2'-F vs. Non-Fluorinated Analogs: The 2'-fluoro group in 2'-F-Ac-dC enhances thermal stability and nuclease resistance compared to non-fluorinated analogs like DMT-dC(ac) Phosphoramidite . Fluorination reduces conformational flexibility, improving binding affinity to complementary RNA strands . In contrast, DMT-dC(ac) Phosphoramidite (lacking 2'-F) is primarily used in standard DNA synthesis, where nuclease resistance is less critical .

Base-Specific Variations :

- Replacing cytosine with uracil in DMT-2′-Fluoro-dU Phosphoramidite shifts base-pairing specificity from guanine to adenine, enabling applications in thymidine-rich antisense sequences .

2'-F vs. 2'-OMe Modifications :

- 2'-O-methyl (OMe) groups (e.g., 2'-OMe-Ac-C-CE) introduce steric bulk, which can reduce off-target effects in siRNA but may lower binding affinity compared to 2'-F modifications . Fluorine’s small atomic radius allows tighter RNA duplex formation .

Research Findings and Clinical Relevance

- Stability Studies: 2'-F-Ac-dC-modified oligonucleotides exhibit >24-hour stability in serum, compared to <6 hours for non-fluorinated versions .

- Thermal Melting (Tm) Data :

Actividad Biológica

2'-F-Ac-dC phosphoramidite, also known as 2'-fluoro-2'-deoxycytidine phosphoramidite, is a modified nucleoside that plays a significant role in the synthesis of oligonucleotides. Its unique structural features enhance the stability and nuclease resistance of the resulting nucleic acid sequences, making it a valuable tool in molecular biology and therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, and implications for gene expression modulation.

The primary mechanism of action for this compound involves its incorporation into oligonucleotide chains during synthesis. This modification results in:

- Increased Thermal Stability : The presence of the 2'-fluoro group enhances the thermal stability of oligonucleotides, allowing them to withstand higher temperatures without denaturing.

- Nuclease Resistance : The fluorine substitution protects the nucleic acid from enzymatic degradation, which is crucial for maintaining oligonucleotide integrity in biological systems .

The biochemical properties of this compound include its interaction with various enzymes and proteins involved in nucleic acid synthesis. Key findings include:

- Cellular Effects : Incorporation of this compound into oligonucleotides can modulate gene expression by influencing cellular signaling pathways and metabolic processes. Studies have shown that it can effectively alter gene expression profiles in vitro and in vivo .

- Metabolic Pathways : It participates in metabolic pathways related to nucleic acid synthesis and modification, impacting the overall metabolic flux within cells .

Case Studies

-

Stabilization of G-Quadruplex Structures :

- Research demonstrated that incorporating 2'-F-Ac-dC into DNA sequences stabilizes G-quadruplex formations, which are critical for various biological functions, including regulation of gene expression and telomere maintenance. This stabilization was quantified through differential scanning calorimetry (DSC), showing an increase in melting temperature (Tm) by approximately 3°C .

-

Gene Silencing Applications :

- In studies involving small interfering RNAs (siRNAs), modifications using 2'-F-Ac-dC showed comparable or improved silencing activity compared to unmodified siRNAs. This was particularly evident when specific positions within the antisense strand were modified, demonstrating the potential for enhanced therapeutic efficacy .

- Antiproliferative Activity :

Data Tables

| Property | Value |

|---|---|

| Melting Temperature Increase | +3°C |

| Nuclease Resistance | Enhanced |

| Gene Silencing Efficacy | Comparable to unmodified siRNA |

| Antiproliferative Effect | Significant inhibition observed |

Future Directions

The ongoing research into this compound focuses on:

- Therapeutic Applications : Exploring its potential as a therapeutic agent in gene therapy and cancer treatment.

- Combination Therapies : Investigating synergistic effects when combined with other nucleoside modifications or delivery systems.

- Synthesis Optimization : Developing more efficient synthesis methods for producing modified oligonucleotides incorporating 2'-F-Ac-dC to facilitate broader applications in research and clinical settings .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing oligonucleotides using 2'-F-Ac-dC Phosphoramidite to ensure high coupling efficiency and purity?

- Methodological Answer :

- Coupling Efficiency : Use anhydrous conditions (e.g., acetonitrile as solvent) and strict moisture control during solid-phase synthesis. Optimize amidite concentration (typically 0.1–0.15 M) and coupling time (2–3 minutes) to minimize steric hindrance from the 2'-fluoro modification .

- Purity : Post-synthesis, purify oligonucleotides via reverse-phase HPLC to remove truncated sequences and unreacted amidites. Validate purity using MALDI-TOF or ESI-MS to confirm molecular weight .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer :

- Storage : Store at –20°C in a desiccator under argon to prevent hydrolysis. Warm to room temperature under dry nitrogen before use to avoid moisture absorption .

- Handling : Use glove boxes or sealed synthesis systems for aliquot preparation. Confirm integrity via TLC or NMR if prolonged storage is required .

Q. What quality control (QC) metrics are essential for validating this compound batches?

- Methodological Answer :

- Purity : Verify ≥98.5% purity via HPLC (e.g., C18 column, UV detection at 260 nm) .

- Structural Confirmation : Use P NMR to confirm phosphoramidite functionality (δ ~149 ppm) and F NMR to validate 2'-fluorine incorporation .

- Documentation : Require Certificates of Analysis (COA) and Safety Data Sheets (SDS) for traceability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in mass spectrometry data when characterizing oligonucleotides containing 2'-F-Ac-dC modifications?

- Methodological Answer :

- High-Resolution MS : Use HRMS (e.g., Orbitrap) to distinguish isotopic patterns altered by fluorine’s natural abundance. Compare observed vs. theoretical masses using tools like mMass .

- Deprotection Validation : Ensure complete acetyl group removal during ammonia treatment (e.g., 55°C for 16 hours). Incomplete deprotection may skew MS results .

Q. What strategies optimize coupling efficiency for this compound in sterically challenging oligonucleotide sequences?

- Methodological Answer :

- Activation Enhancers : Use 5-benzylthio-1H-tetrazole (BTT) or pyridinium trifluoroacetate to improve coupling kinetics .

- Stepwise Elongation : For GC-rich regions, extend coupling times (5–7 minutes) and reduce temperature (15–20°C) to mitigate steric effects from the 2'-fluoro group .

Q. How does the acetyl protecting group on 2'-F-dC influence deprotection kinetics compared to other groups (e.g., benzoyl or isobutyryl)?

- Methodological Answer :

- Deprotection Rate : Acetyl groups are removed faster (e.g., 28% ammonium hydroxide, 4 hours at 25°C) than benzoyl (~16 hours at 55°C), reducing oligonucleotide degradation .

- Compatibility : Acetyl is ideal for mixed DNA/2'-OMe-RNA chimeras, enabling simultaneous deprotection without backbone damage .

Q. What analytical approaches differentiate 2'-F-Ac-dC incorporation from potential side products (e.g., 2'-OH contaminants) during synthesis?

- Methodological Answer :

- Ion-Pair HPLC : Use triethylammonium acetate buffers to separate 2'-F-modified strands from 2'-OH byproducts based on hydrophobicity .

- Enzymatic Digestion : Treat with snake venom phosphodiesterase; 2'-F modifications resist hydrolysis, whereas 2'-OH contaminants degrade .

Q. Data Interpretation & Troubleshooting

Q. How should researchers address batch-to-batch variability in this compound purity reported across suppliers?

- Methodological Answer :

- Orthogonal QC : Cross-validate purity using HPLC (for organic impurities) and H NMR (for structural integrity). Discrepancies >1% warrant supplier consultation .

- Lot Tracking : Maintain detailed records of synthesis outcomes (e.g., coupling yields) correlated with specific amidite batches .

Q. What experimental controls are critical when analyzing the biological activity of 2'-F-Ac-dC-modified oligonucleotides (e.g., in STING activation studies)?

- Methodological Answer :

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,39-,56?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFKJHKDSRXNFL-UTXREMQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49FN5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736409 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159414-99-0 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.